Cyclic AMP

Descripción general

Descripción

El monofosfato de adenosina cíclico es un derivado del trifosfato de adenosina y actúa como segundo mensajero en varios procesos biológicos. Juega un papel crucial en la transducción de señales intracelulares, transmitiendo los efectos de hormonas como el glucagón y la adrenalina, que no pueden atravesar la membrana plasmática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El monofosfato de adenosina cíclico se sintetiza a partir del trifosfato de adenosina mediante la enzima adenilato ciclasa, que se encuentra en el lado interno de la membrana plasmática . El método de preparación implica calentar 5'-monofosfato de adenosina, diciclohexilcarbodiimida y sal doble .

Métodos de producción industrial

La producción industrial del monofosfato de adenosina cíclico puede implicar la fermentación microbiana utilizando Arthrobacter como bacteria productora. El precursor se agrega al medio de cultivo y el compuesto se extrae y purifica .

Análisis De Reacciones Químicas

Tipos de reacciones

El monofosfato de adenosina cíclico se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar monofosfato de adenosina.

Reducción: Puede reducirse para formar adenosina.

Sustitución: Puede experimentar reacciones de sustitución para formar diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren en condiciones suaves para evitar la degradación del compuesto .

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen monofosfato de adenosina, adenosina y varios derivados de nucleótidos cíclicos .

Aplicaciones Científicas De Investigación

2.1. Cardiovascular Health

cAMP plays a pivotal role in cardiac function. It mediates the effects of catecholamines on heart rate and contractility. Drugs that enhance cAMP signaling, such as phosphodiesterase inhibitors, are used to treat heart failure and other cardiovascular diseases by improving cardiac output and reducing symptoms .

2.2. Neurological Disorders

In the nervous system, cAMP is involved in processes such as memory formation and synaptic plasticity. Dysregulation of cAMP signaling has been implicated in neurological disorders like depression and schizophrenia. Research into cAMP modulators offers potential therapeutic avenues for these conditions .

2.3. Immune Function

cAMP regulates immune cell function by modulating the activity of phagocytes and lymphocytes. Elevated cAMP levels can inhibit inflammatory responses, making it a target for treating autoimmune diseases and chronic inflammation . For instance, drugs that increase cAMP levels have been studied for their ability to enhance immune responses against infections while reducing excessive inflammation.

3.1. Cancer Research

cAMP signaling pathways are often altered in cancer cells. Research has shown that manipulating cAMP levels can influence tumor growth and metastasis. For example, studies have indicated that increasing cAMP can induce apoptosis in certain cancer cell lines, suggesting its potential as a therapeutic target .

3.2. Metabolic Disorders

cAMP is crucial for metabolic regulation, influencing processes like gluconeogenesis and lipolysis. In diabetes research, targeting cAMP pathways has shown promise for improving insulin sensitivity and glucose metabolism .

Case Studies and Findings

Mecanismo De Acción

El monofosfato de adenosina cíclico ejerce sus efectos activando la proteína quinasa A, que luego fosforila varias proteínas diana. Esto lleva a cambios en las funciones celulares como el metabolismo, la expresión génica y la actividad de los canales iónicos . El compuesto se une y regula la función de los canales iónicos y otras proteínas que se unen a nucleótidos cíclicos .

Comparación Con Compuestos Similares

Compuestos similares

Monofosfato de adenosina: Un nucleótido involucrado en el metabolismo energético y la síntesis de ARN.

Difosfato de adenosina: Un nucleótido involucrado en la transferencia de energía dentro de las células.

Trifosfato de adenosina: El principal portador de energía en las células.

Singularidad

El monofosfato de adenosina cíclico es único debido a su papel como segundo mensajero en las vías de transducción de señales. A diferencia de otros nucleótidos, participa en la regulación de varios procesos fisiológicos a través de su interacción con la proteína quinasa A y otras proteínas diana .

Actividad Biológica

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in various biological processes. It plays a pivotal role in signal transduction pathways, mediating the effects of hormones and neurotransmitters. This article explores the biological activity of cAMP, focusing on its mechanisms, effects on cellular functions, and implications in health and disease.

cAMP is synthesized from ATP by adenylate cyclase, which is activated by various receptors, including G-protein coupled receptors (GPCRs). Once produced, cAMP activates protein kinase A (PKA) and other effectors such as exchange proteins directly activated by cAMP (EPAC), leading to phosphorylation of target proteins. This phosphorylation alters the activity of enzymes and transcription factors, ultimately influencing cellular responses.

Key Mechanisms Include:

- Activation of Protein Kinase A (PKA) : PKA phosphorylates serine and threonine residues on target proteins, affecting their function.

- Regulation of Ion Channels : cAMP modulates the activity of cyclic nucleotide-gated ion channels, influencing neuronal excitability.

- Compartmentalization : Recent studies indicate that cAMP signaling occurs in distinct cellular compartments, enhancing specificity and efficiency in signaling pathways .

Biological Functions

cAMP is involved in numerous physiological processes, including:

- Metabolism Regulation : cAMP regulates glucose metabolism by promoting gluconeogenesis and inhibiting glycolysis in liver cells.

- Cell Proliferation : It plays a role in cell growth and differentiation by modulating gene expression through PKA activation .

- Neurotransmission : In neurons, cAMP influences synaptic plasticity and memory formation by regulating neurotransmitter release .

Case Studies and Research Findings

Several studies have highlighted the diverse roles of cAMP in various biological contexts:

- Cardiovascular Health : Research shows that cAMP levels are crucial for heart function. Increased cAMP can enhance cardiac contractility and protect against heart failure. A study indicated that phosphodiesterase inhibitors, which elevate cAMP levels, improve cardiac function in heart failure models .

- Neuroprotection : In models of ischemic stroke, agents that increase cAMP levels have demonstrated neuroprotective effects. For instance, the administration of carbenoxolone was shown to reduce neuronal damage in ischemic conditions by enhancing cAMP signaling pathways .

- Cancer Research : Elevated cAMP levels have been associated with reduced tumor growth in certain cancers. A study found that cAMP analogs could inhibit the proliferation of cancer cells by inducing apoptosis through PKA-mediated pathways .

Data Tables

| Biological Function | Mechanism | Implications |

|---|---|---|

| Metabolism | Activates PKA to regulate glucose production | Potential target for diabetes treatment |

| Cell Proliferation | Modulates gene expression via PKA | Implications for cancer therapy |

| Neurotransmission | Influences synaptic plasticity | Potential therapeutic target for neurodegenerative diseases |

Propiedades

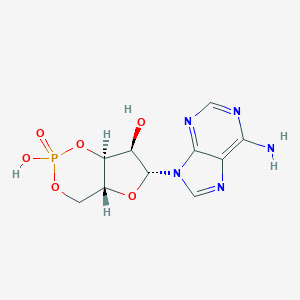

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37839-81-9 (mono-hydrochloride salt) | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040436 | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-92-4 | |

| Record name | cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE CYCLIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-220 °C, 219 - 220 °C | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.